ethyl 5-methyl-7-nitro-3-phenyl-1H-indole-2-carboxylate
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Overview
Description
Ethyl 5-methyl-7-nitro-3-phenyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a nitro group, a phenyl group, and an ethyl ester group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methyl-7-nitro-3-phenyl-1H-indole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-iodoaniline and ethyl acetoacetate.
Formation of Indole Core: The indole core is formed through a cyclization reaction, often using a catalyst such as copper iodide.
Functional Group Introduction: The nitro group is introduced via nitration, and the phenyl group is added through a Friedel-Crafts acylation reaction.
Esterification: The final step involves esterification to form the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-7-nitro-3-phenyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Acylated Products: Friedel-Crafts acylation produces acylated indole derivatives.
Scientific Research Applications
Ethyl 5-methyl-7-nitro-3-phenyl-1H-indole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Material Science: Indole derivatives are explored for their electronic properties and potential use in organic electronics.
Mechanism of Action
The mechanism of action of ethyl 5-methyl-7-nitro-3-phenyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The indole core can bind to various receptors and enzymes, modulating their activity and leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methylindole-3-carboxylate: Similar structure but lacks the nitro and phenyl groups.
Indole-2-carboxylic acid: Similar indole core but different functional groups.
Uniqueness
Ethyl 5-methyl-7-nitro-3-phenyl-1H-indole-2-carboxylate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The combination of the nitro, phenyl, and ester groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl 5-methyl-7-nitro-3-phenyl-1H-indole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-3-24-18(21)17-15(12-7-5-4-6-8-12)13-9-11(2)10-14(20(22)23)16(13)19-17/h4-10,19H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCSDGUFRQGPFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C(=CC(=C2)C)[N+](=O)[O-])C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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